molecular formula C12H22O B14294672 [1-(Pent-4-en-1-yl)cyclohexyl]methanol CAS No. 113009-20-4

[1-(Pent-4-en-1-yl)cyclohexyl]methanol

Cat. No.: B14294672
CAS No.: 113009-20-4
M. Wt: 182.30 g/mol
InChI Key: BGYIEFFTVYEDLE-UHFFFAOYSA-N
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Description

[1-(Pent-4-en-1-yl)cyclohexyl]methanol: is a chemical compound characterized by a cyclohexyl ring substituted with a pent-4-en-1-yl group and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Pent-4-en-1-yl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with pent-4-en-1-ylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : [1-(Pent-4-en-1-yl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: : The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride .

Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohol derivatives

    Substitution: Halogenated or aminated cyclohexyl derivatives

Mechanism of Action

The mechanism of action of [1-(Pent-4-en-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities and cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Properties

CAS No.

113009-20-4

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(1-pent-4-enylcyclohexyl)methanol

InChI

InChI=1S/C12H22O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h2,13H,1,3-11H2

InChI Key

BGYIEFFTVYEDLE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1(CCCCC1)CO

Origin of Product

United States

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